

Spectroscopic data for 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1461899

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

This guide provides a comprehensive analysis of the spectroscopic data for **2-Methyl-4-(trifluoromethoxy)phenylboronic acid** (CAS No: 850033-39-5). It is intended for researchers, scientists, and drug development professionals who utilize arylboronic acids as critical building blocks in modern synthetic chemistry. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby providing a framework for confident structural verification and troubleshooting.

Foundational Overview: The Molecular Profile

2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a bifunctional reagent of significant interest, particularly in Suzuki-Miyaura cross-coupling reactions.^[1] Its utility stems from the unique electronic properties conferred by its substituents: an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. This electronic push-pull system modulates the reactivity of the boronic acid moiety and influences the properties of the resulting coupled products. Accurate and unambiguous characterization is paramount to ensure reaction success and product purity.

The structural features that dictate the spectroscopic fingerprint of this molecule are illustrated below. Understanding their interplay is key to interpreting the data that follows.

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like **2-Methyl-4-(trifluoromethoxy)phenylboronic acid**, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) provides a self-validating web of data, confirming connectivity and substitution patterns with high confidence.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

- Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern (1,2,4-) will give rise to a complex but predictable set of signals for the three aromatic protons. The proton ortho to the boronic acid is expected to be the most downfield. The relative positions of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group will dictate the precise shifts and coupling patterns.
- Methyl Protons (δ ~2.5 ppm): A sharp singlet corresponding to the three protons of the methyl group is expected. Its position slightly downfield from typical aryl-methyl groups reflects the overall electron-withdrawing nature of the ring.
- Boronic Acid Protons (δ 4.0-6.0 ppm, variable): The two hydroxyl protons of the boronic acid typically appear as a broad singlet. This signal's position is highly dependent on concentration, temperature, and solvent. Crucially, this peak will exchange with deuterium upon addition of a drop of D₂O, a definitive diagnostic test.[2]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

- Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the boron (C-B) is often broad and may have a lower intensity.

- Trifluoromethoxy Carbon (δ ~120 ppm, quartet): The carbon of the $-\text{OCF}_3$ group will appear as a quartet due to coupling with the three fluorine atoms (^1JCF).
- Methyl Carbon (δ ~20 ppm): A single peak corresponding to the methyl group carbon.

Fluorine (^{19}F) NMR Spectroscopy

^{19}F NMR is highly specific for fluorine-containing compounds.

- A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[3] The chemical shift, typically in the range of δ -58 to -65 ppm, is characteristic of the $-\text{OCF}_3$ moiety.[3][4] Long-range coupling to aromatic protons may be observed, resulting in slight signal broadening or fine splitting.[2]

Boron (^{11}B) NMR Spectroscopy

^{11}B NMR is an underutilized yet powerful tool for characterizing boronic acids.

- A single, relatively broad peak is anticipated in the range of δ 28-34 ppm, which is characteristic of a trigonal planar, sp^2 -hybridized boron atom in an arylboronic acid.[2][5] This confirms the presence and oxidation state of the boron center.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ , ppm) | Multiplicity | Notes |
|----------------------|--|---|--------------------------|
| ^1H | 7.0 - 8.0 | Multiplets | 3H, Aromatic protons |
| ~2.5 | Singlet | 3H, $-\text{CH}_3$ | |
| 4.0 - 6.0 (variable) | Broad Singlet | 2H, $-\text{B}(\text{OH})_2$; exchanges with D_2O | |
| ^{13}C | 120 - 150 | 6 signals | Aromatic carbons |
| ~120 | Quartet (^1JCF) | $-\text{OCF}_3$ carbon | |
| ~20 | 1 signal | $-\text{CH}_3$ carbon | |
| ^{19}F | -58 to -65 | Singlet | $-\text{OCF}_3$ |
| ^{11}B | 28 - 34 | Broad Singlet | $-\text{B}(\text{OH})_2$ |

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh approximately 5-10 mg of **2-Methyl-4-(trifluoromethoxy)phenylboronic acid** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) using a Pasteur pipette. Acetone- d_6 is also an excellent choice due to the high solubility of phenylboronic acids.^[2]
- Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be required.
- Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ^1H , ^{13}C , ^{19}F , and ^{11}B spectra according to the instrument's pre-defined parameters.
- D_2O Exchange (^1H NMR verification): After acquiring the initial ^1H spectrum, carefully remove the sample, add one drop of D_2O , shake gently, and re-acquire the ^1H spectrum. The disappearance of the $\text{B}(\text{OH})_2$ signal confirms its assignment.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for confirming the presence of key functional groups.

- O-H Stretch (3200-3600 cm^{-1}): A very broad and strong absorption band in this region is the hallmark of the hydrogen-bonded O-H stretches of the boronic acid group.[6]
- C-H Stretches (2850-3100 cm^{-1}): Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group will be just below 3000 cm^{-1} .[6]
- Aromatic C=C Stretches (1400-1600 cm^{-1}): Several sharp bands of variable intensity in this region confirm the presence of the phenyl ring.
- B-O Stretch (~1350 cm^{-1}): A strong, characteristic absorption corresponding to the boron-oxygen single bond stretch is a key identifier for boronic acids.[5]
- C-F Stretches (1100-1300 cm^{-1}): The C-F bonds of the trifluoromethoxy group will produce very strong and intense absorption bands in this region.
- C-O Stretch (~1250 cm^{-1}): The aryl-O stretch of the trifluoromethoxy group will also appear in this region, often overlapping with the C-F signals.

Predicted IR Absorption Data

| Wavenumber (cm^{-1}) | Vibration Type | Intensity |
|---------------------------------|---|---------------|
| 3200-3600 | O-H stretch (boronic acid) | Strong, Broad |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 2850-2980 | Aliphatic C-H stretch (-CH ₃) | Medium-Weak |
| 1400-1600 | Aromatic C=C stretch | Medium-Strong |
| ~1350 | B-O stretch | Strong |
| 1100-1300 | C-F and C-O stretches | Very Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.
- Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate arbiter of the molecular formula.

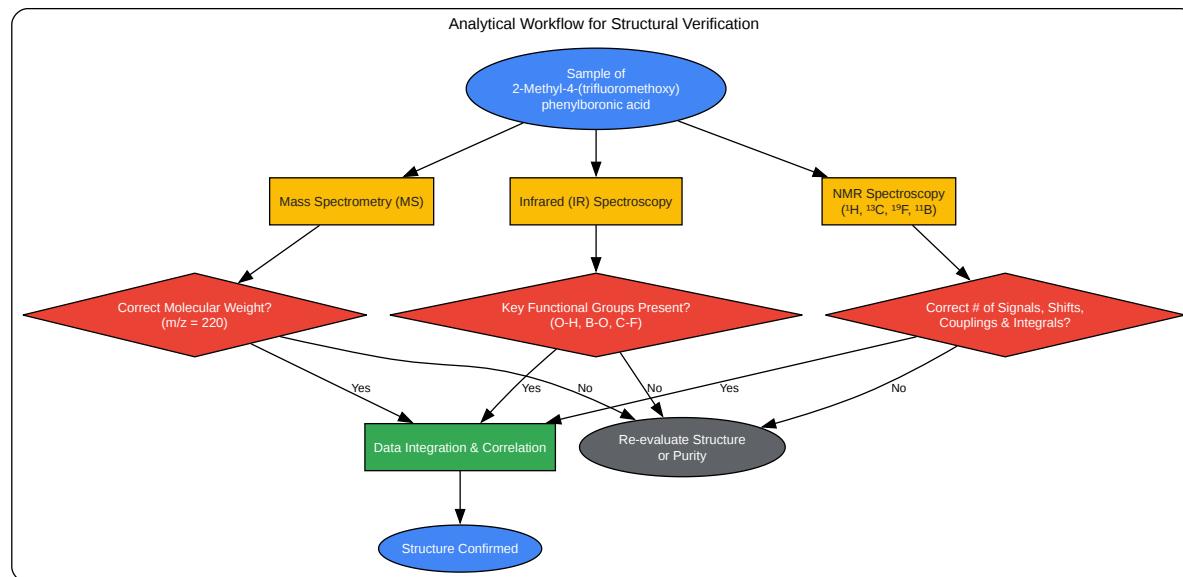
- Molecular Ion (M^+): The expected nominal mass is 220 g/mol. High-resolution mass spectrometry (HRMS) would provide the exact mass (e.g., for $C_8H_8BF_3O_3$), allowing for unambiguous elemental composition determination.
- Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water (-18 Da) and the $B(OH)_2$ group.
- Boron Isotope Pattern: Boron has two main isotopes, ^{11}B (80.1%) and ^{10}B (19.9%). This results in a characteristic $M+1$ peak that is approximately 25% the intensity of the molecular ion peak for boron-containing fragments, providing an additional layer of confirmation.

Experimental Protocol: ESI-MS Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can be effective, detecting the $[M-H]^-$ or adducts with anions.

Integrated Analysis: A Self-Validating Workflow

True scientific integrity in structural elucidation comes from the integration of multiple, independent data streams. No single technique is sufficient. The workflow below illustrates how MS, IR, and multi-nuclear NMR data converge to provide a definitive and trustworthy structural assignment.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural confirmation.

This systematic approach ensures that the identity and purity of **2-Methyl-4-(trifluoromethoxy)phenylboronic acid** are confirmed with the highest degree of scientific rigor, a non-negotiable requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. thno.org [thno.org]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic data for 2-Methyl-4-(trifluoromethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461899#spectroscopic-data-for-2-methyl-4-trifluoromethoxy-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com